N-benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with benzyl, methylphenyl, and phenyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the pyrrolo[2,3-d]pyrimidine core with the desired substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of protein kinase B (Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . By inhibiting Akt, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exerting its antitumor effects. Additionally, it may inhibit other kinases involved in angiogenesis, further contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine Derivatives: These compounds share a similar pyrrolo[2,3-d]pyrimidine core and exhibit various biological activities, including antiviral and antitumor properties.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives: These derivatives are known for their inhibitory activity against NF-κB inducing kinase (NIK), making them potential therapeutic agents for inflammatory diseases.
Uniqueness
N-benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases, including Akt and those involved in angiogenesis, sets it apart from other similar compounds. This multi-targeted approach enhances its potential as a therapeutic agent for cancer and other diseases.
Properties
Molecular Formula |
C26H22N4 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-benzyl-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H22N4/c1-19-12-14-22(15-13-19)30-17-23(21-10-6-3-7-11-21)24-25(28-18-29-26(24)30)27-16-20-8-4-2-5-9-20/h2-15,17-18H,16H2,1H3,(H,27,28,29) |
InChI Key |
KKLHTNGQSMODCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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